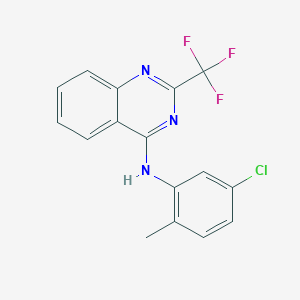

![molecular formula C13H19N5 B5509644 N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with different electrophiles, leading to a wide range of substituted products. For example, Panchal and Patel (2011) describe the preparation of triazole compounds through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate (Panchal & Patel, 2011). Such methodologies showcase the versatility of triazole chemistry in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine," often features significant intermolecular interactions that influence their crystalline arrangements. For instance, Hwang et al. (2006) conducted a study on the crystal structure of a triazole derivative, revealing extensive hydrogen bonding and π-π stacking interactions, which are crucial for understanding the material's properties (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole compounds, including "this compound," exhibit a broad range of chemical reactions, attributed to their reactive nitrogen sites. Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds in diethylamino)benzyl derivatives, highlighting the potential for releasing amines under specific conditions (Wang et al., 2016).

Physical Properties Analysis

The physical properties of triazole compounds are influenced by their molecular structures. Pan et al. (2008) synthesized a Schiff base involving a triazole ring, demonstrating how molecular geometry, such as dihedral angles and hydrogen bonding, can affect physical properties like solubility and melting points (Pan et al., 2008).

科学的研究の応用

Photochemical Applications

The 3-(diethylamino)benzyl group has been utilized for releasing primary, secondary, and tertiary amines by directly breaking the benzylic C-N bond through photochemical means. This process offers high yields in methanol for primary and secondary amines and in MeCN/water for tertiary amines, improving yields while reducing undesired dealkylation side reactions (Wang, Lu, & Devalankar, 2016).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. These activities are significant in scientific research focused on developing new antimicrobial agents (Bektaş et al., 2010).

Antiplasmodial Activities

N-acylated derivatives of furazan-3-amine have been tested for their activities against strains of Plasmodium falciparum, revealing structure-activity relationships where benzamides with specific phenyl ring substitutions show promising antiplasmodial activity. These findings are crucial for malaria research and potential therapeutic applications (Hermann et al., 2021).

Electrospray Mass Spectrometry

Derivatives of N-linked carbohydrates, including those derivatized at the reducing terminus with 4-amino-N-(2-diethylaminoethyl)benzamide, have been explored through electrospray and collision-induced dissociation fragmentation spectra. This research is foundational in analytical chemistry, particularly in the structural analysis of glycans (Harvey, 2000).

Melanoma Cytotoxicity

Benzamide derivatives, including those linked with the diethylaminoethyl group, have shown selective uptake by melanotic melanoma cells, offering pathways for targeted drug delivery in melanoma therapy. This research underscores the potential of such compounds in the development of therapeutic agents for melanoma (Wolf et al., 2004).

特性

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYAPKPVDOCENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)